(2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone
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Overview
Description
(2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that features a dichlorophenyl group, a purine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the purine derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the dichlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a halogenated or alkylated product.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Coumarin derivatives: Known for their medicinal properties, these compounds also contain aromatic rings and heteroatoms.
Triazole compounds: These compounds have a similar nitrogen-containing ring structure and are used in various pharmaceutical applications.
Uniqueness
What sets (2,4-dichlorophenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N6O |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H14Cl2N6O/c17-10-1-2-11(12(18)7-10)16(25)24-5-3-23(4-6-24)15-13-14(20-8-19-13)21-9-22-15/h1-2,7-9H,3-6H2,(H,19,20,21,22) |
InChI Key |
RQBOQZUHUCKANP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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